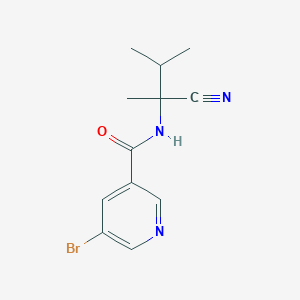![molecular formula C10H19Cl2N3O2 B3007602 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride CAS No. 2580205-24-7](/img/structure/B3007602.png)
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid; dihydrochloride, also known as DMPEA-PC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazol, which is a heterocyclic organic compound that contains a five-membered ring with two nitrogen atoms. DMPEA-PC has been found to have various biochemical and physiological effects, making it a promising candidate for research and development.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound EN300-27695400 has demonstrated promising antiproliferative activity against several cancer cell lines. Specifically, it was screened against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cell lines. The compound exhibited cytotoxic effects, with an IC50 ranging from 5.00 to 32.52 μM. Notably, its inhibitory activity against protein kinases was also evaluated, showing potent inhibition against fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM .
Protein Kinase Inhibition
Protein kinases play crucial roles in cell processes such as proliferation, differentiation, migration, metabolism, and apoptosis. Dysregulation of protein kinases is associated with various diseases, including cancer. EN300-27695400 acts as a selective kinase inhibitor, making it a promising candidate for cancer treatment. Its inhibitory effects on FGFR, EGFR, insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR) highlight its potential therapeutic applications .
Pyrazolo [3,4-d]pyrimidine Derivatives
EN300-27695400 belongs to the pyrazolo [3,4-d]pyrimidine class, which has diverse biological and pharmacological properties. These derivatives have been extensively studied for their anticancer effects. Mechanistically, they act as cyclin-dependent kinase (CDK) inhibitors, glycogen synthase kinase (GSK) inhibitors, EGFR inhibitors, and dual src/Ab1 kinase inhibitors. The cytotoxicity of this compound is attributed to these multifaceted mechanisms .
Polymer Ligands
EN300-27695400 derivatives have been explored as ligands in coordination chemistry. For example, poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands were synthesized by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF. These ligands exhibit interesting properties and can be employed in metal coordination complexes .
Eigenschaften
IUPAC Name |
3-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-7(11-5-4-10(14)15)9-6-12-13(3)8(9)2;;/h6-7,11H,4-5H2,1-3H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWNJQUHATHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NCCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

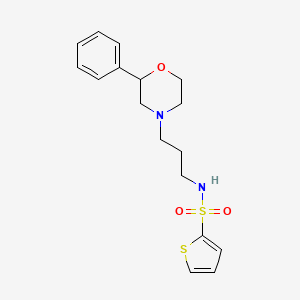

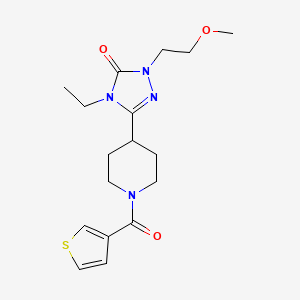
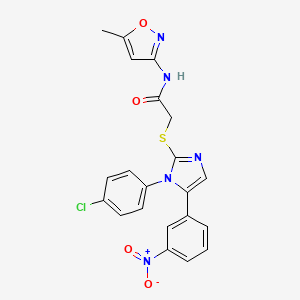



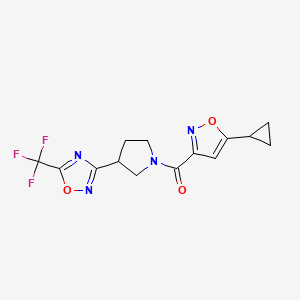
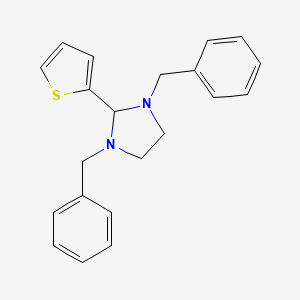
![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)

